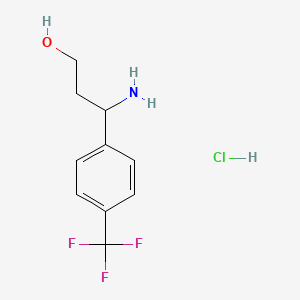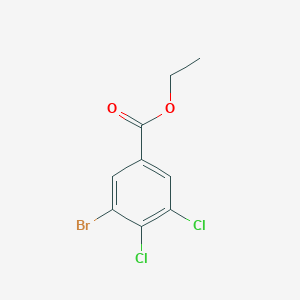![molecular formula C11H11ClF3NO2 B1422544 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258641-15-4](/img/structure/B1422544.png)
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide
Overview
Description
“2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide” is a chemical compound with the CAS Number: 1258641-15-4 . It has a molecular weight of 281.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .Scientific Research Applications
Herbicide Use : One study lists this compound among various herbicides, suggesting its potential application in agriculture for weed control. This aligns with other chloroacetanilide herbicides and their usage patterns (Weed Science, 1985).
Anticancer, Anti-Inflammatory, and Analgesic Activities : A research on 2-(substituted phenoxy) acetamide derivatives, which includes compounds structurally similar to the one , showed potential as anticancer, anti-inflammatory, and analgesic agents. These findings indicate the therapeutic potential of such compounds in medical research (BioMed Research International, 2014).
Antimicrobial Evaluation : Another study synthesized novel imines and thiazolidinones from derivatives of a similar structure for antibacterial and antifungal activities. This suggests its application in developing new antimicrobial agents (Acta Poloniae Pharmaceutica, 2009).
Herbicide Radio Synthesis : A compound structurally related to the one was synthesized for studying its metabolism and mode of action as a herbicide, highlighting its importance in understanding agricultural chemicals (Journal of Labelled Compounds and Radiopharmaceuticals, 1995).
Comparative Metabolism in Liver Microsomes : A study compared the metabolism of chloroacetamide herbicides, including structurally similar compounds, in human and rat liver microsomes. This research is significant for understanding the biological impact of such compounds (Environmental Health Perspectives, 2000).
Chemoselective Acetylation for Antimalarial Drugs : Research into chemoselective monoacetylation of amino groups for synthesizing antimalarial drugs indicates a potential pharmaceutical application for such compounds (ACS Omega, 2018).
Soil Interaction and Activity in Agriculture : A study explored the interaction of similar compounds with soil and their activity, emphasizing their role in agricultural settings (Weed Science, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQFVVYQKQWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)
![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)
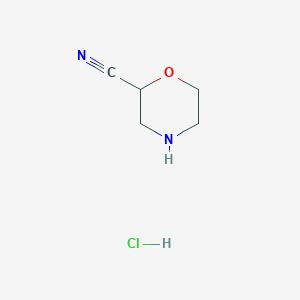
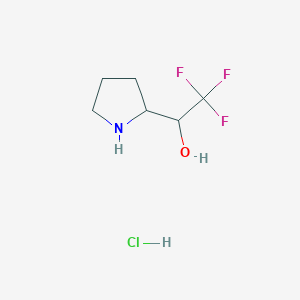
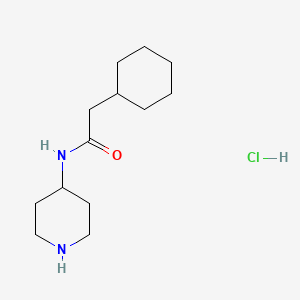
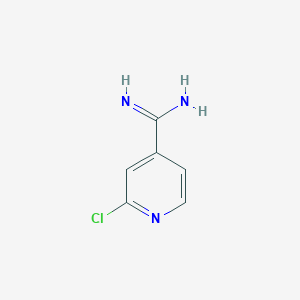
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)
![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
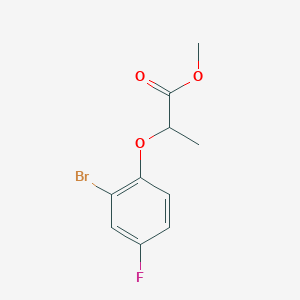
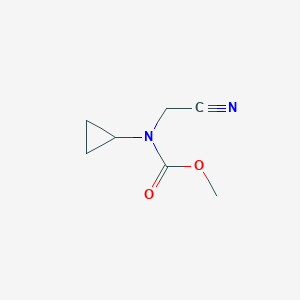
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)
